Pyrido[3,4-b]pyrazine-5-sulfonamide
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Overview
Description
Pyrido[3,4-b]pyrazine-5-sulfonamide is a heterocyclic compound that belongs to the class of pyridopyrazines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a pyridine ring fused to a pyrazine ring with a sulfonamide group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[3,4-b]pyrazine-5-sulfonamide typically involves the condensation of appropriate diamines with diketones, followed by sulfonation. One common method includes the reaction of 2,3-diaminopyridine with 1,2-diketones under acidic conditions to form the pyridopyrazine core. Subsequent sulfonation using sulfonyl chlorides or sulfonic acids introduces the sulfonamide group .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrido[3,4-b]pyrazine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution using Friedel-Crafts reagents.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyrido[3,4-b]pyrazine-5-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrido[3,4-b]pyrazine-5-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: By affecting key signaling pathways, such as the MAPK/ERK pathway, this compound can induce apoptosis in cancer cells or inhibit viral replication.
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazine: Another pyridopyrazine derivative with similar biological activities but different structural features.
Pyrrolopyrazine: Contains a pyrrole ring fused to a pyrazine ring, exhibiting distinct biological activities and synthetic routes.
Uniqueness: Pyrido[3,4-b]pyrazine-5-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for targeted drug design and advanced material development .
Properties
Molecular Formula |
C7H6N4O2S |
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Molecular Weight |
210.22 g/mol |
IUPAC Name |
pyrido[3,4-b]pyrazine-5-sulfonamide |
InChI |
InChI=1S/C7H6N4O2S/c8-14(12,13)7-6-5(1-2-11-7)9-3-4-10-6/h1-4H,(H2,8,12,13) |
InChI Key |
DTRBCYWBOFXSMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=NC=CN=C21)S(=O)(=O)N |
Origin of Product |
United States |
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